molecular formula C11H18N2 B1285533 (2-Amino-4-methylphenyl)diethylamine CAS No. 946761-64-4

(2-Amino-4-methylphenyl)diethylamine

Cat. No.: B1285533
CAS No.: 946761-64-4
M. Wt: 178.27 g/mol
InChI Key: FXBGZOIAEQTWCX-UHFFFAOYSA-N
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Description

(2-Amino-4-methylphenyl)diethylamine, also known as 2-amino-4-methyl-N,N-diethylaniline or 4-methyl-2-diethylaminoaniline, is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been known to target the amino acid transporter asct2 (slc1a5) . This transporter plays a crucial role in the transport of glutamine, a critical amino acid for various cellular functions.

Mode of Action

If it indeed targets ASCT2, it might interact with the transporter, potentially inhibiting the uptake of glutamine . This could lead to changes in cellular metabolism and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Amino-4-methylphenyl)diethylamine . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methylphenyl)diethylamine typically involves the alkylation of 2-amino-4-methylphenol with diethylamine. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methylphenyl)diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions, such as alkylation and acylation, are common for this compound

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products

Scientific Research Applications

(2-Amino-4-methylphenyl)diethylamine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and polymers

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylphenol
  • 4-Methyl-2-diethylaminoaniline
  • 2-Amino-4-methyl-N,N-diethylaniline

Uniqueness

(2-Amino-4-methylphenyl)diethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-N,1-N-diethyl-4-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-13(5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBGZOIAEQTWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589746
Record name N~1~,N~1~-Diethyl-4-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946761-64-4
Record name N~1~,N~1~-Diethyl-4-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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